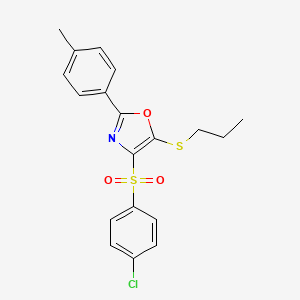
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been investigated for the treatment of various autoimmune and inflammatory diseases.
Mechanism of Action
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the pathogenesis of autoimmune and inflammatory diseases. By blocking the JAK-STAT pathway, 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has been shown to have significant biochemical and physiological effects on the immune system. It can reduce the proliferation and activation of T cells, B cells, and dendritic cells, which are involved in the pathogenesis of autoimmune and inflammatory diseases. 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole can also reduce the production of inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), IL-6, and monocyte chemoattractant protein-1 (MCP-1), and increase the production of anti-inflammatory cytokines, such as IL-10. In addition, 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole can prevent the differentiation of Th17 cells, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has several advantages for lab experiments, such as its high potency and selectivity for JAK enzymes, its ability to inhibit multiple cytokines simultaneously, and its potential for use in combination therapy with other drugs. However, there are also some limitations to its use in lab experiments, such as its potential for off-target effects, its potential for inducing immunosuppression, and its limited solubility in water.
Future Directions
There are several future directions for the research and development of 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole. One direction is to investigate its potential for use in combination therapy with other drugs, such as biologics or small molecule inhibitors, to enhance its therapeutic efficacy and reduce its side effects. Another direction is to investigate its potential for use in other autoimmune and inflammatory diseases, such as lupus, asthma, and type 1 diabetes. Furthermore, there is a need to investigate the long-term safety and efficacy of 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole in clinical trials, as well as to develop new JAK inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole involves a multistep process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with propylthiol to form 4-chlorobenzenesulfonylethylthiol. This intermediate is then reacted with p-tolylacetic acid to produce the corresponding acid chloride, which is further reacted with 2-amino-4-(4-chlorophenyl)-5-methylthiazole to form the oxazole ring. The final product is obtained after purification and isolation steps.
Scientific Research Applications
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to effectively inhibit the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the pathogenesis of these diseases. 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has also been investigated for its potential use in organ transplantation, as it can prevent rejection by suppressing the immune response.
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-5-propylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S2/c1-3-12-25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPRAIKZIQAFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea](/img/structure/B2759983.png)
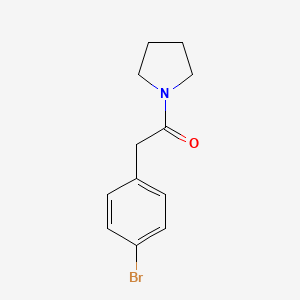

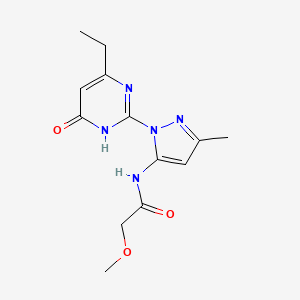
![1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2759992.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2759993.png)
![5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2759996.png)
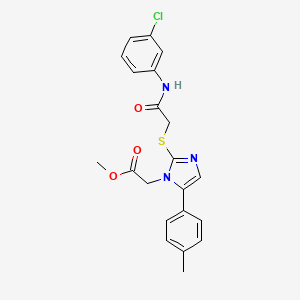
![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)
![3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2760000.png)
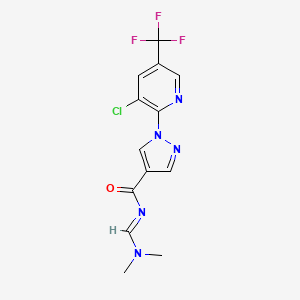
![4-[(1R)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B2760003.png)
